molecular formula C13H9N3O5S B2503161 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476642-61-2

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2503161
CAS No.: 476642-61-2
M. Wt: 319.29
InChI Key: ZBWKOEBSJBASLC-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 476642-61-2) is a synthetic small molecule with a molecular formula of C13H9N3O5S and a molecular weight of 319.29 g/mol. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in pharmacological research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent inhibition . This mechanism makes them valuable tool compounds for future explorations of ZAC's physiological functions, which are currently not well-elucidated . Structurally, the molecule integrates distinct heterocyclic systems: a 5-methylfuran-2-yl moiety linked to a 1,3-thiazol-2-yl ring, which is in turn connected via a carboxamide bridge to a 5-nitrofuran group . The nitrofuran moiety is a privileged structure in medicinal chemistry, known for contributing to the biological activity of various pharmacologically active compounds. Beyond its potential in ion channel research, the structural features of this compound are consistent with cores investigated for antimicrobial properties . Furan and thiazole derivatives are frequently explored in the ongoing search for new antibacterial agents to combat drug-resistant pathogens . Researchers can acquire this chemical for investigative purposes, with availability ranging from 1 mg to 100 mg . This product is intended for research and development use only in laboratory settings. It is not designed, intended, or approved for human consumption, diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c1-7-2-3-9(20-7)8-6-22-13(14-8)15-12(17)10-4-5-11(21-10)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWKOEBSJBASLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized from 2-aminothiazole and 5-methylfurfural. The nitrofuran moiety can be introduced through nitration reactions involving furan derivatives. The final step involves coupling the thiazole and nitrofuran intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide exhibit significant antimicrobial activity. Nitrofurans, in particular, have been well-documented for their effectiveness against various microorganisms:

  • Bacterial Activity : The compound may demonstrate efficacy against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It has potential antifungal effects against pathogens such as Candida albicans and Aspergillus niger.

Anticancer Activity

The thiazole and furan components of this compound are believed to play crucial roles in its anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells by modulating mitochondrial pathways.
  • Cell Cycle Arrest : Inhibiting cell division by causing S-phase arrest in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Another research focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment led to significant apoptosis in HepG2 liver cancer cells, with increased levels of pro-apoptotic proteins observed.

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, the nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells, which can result in cell death .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₁₃H₁₀N₃O₅S.
  • Molecular Weight : 335.3 g/mol.
  • Spectroscopic Data : Expected ¹H NMR signals include aromatic protons from furan (δ 6.5–7.5 ppm) and thiazole (δ 7.0–8.0 ppm), with nitro groups causing deshielding effects .

Comparison with Structural Analogs

Nitrofuran-Thiazole Hybrids ()

Compounds 64–68 in share the 5-nitrofuran carboxamide backbone but differ in thiazole substituents:

Compound ID Thiazole Substituent Key Differences Potential Impact on Activity
64 5-Nitrothiazole Additional nitro group on thiazole Increased electron deficiency; may enhance antimicrobial activity
65 5-Phenylfuran Bulky phenyl group Improved lipophilicity but reduced solubility
66 3-Chlorophenylfuran Electron-withdrawing Cl Enhanced metabolic stability
68 3-Trifluoromethylphenylfuran Strongly electron-withdrawing CF₃ Higher oxidative stability

Thiophene vs. Furan Derivatives ()

Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) replace the nitrofuran with a nitrothiophene.

  • Thiophene vs.
  • Purity Challenges : The nitrothiophene analog in had only 42% purity, suggesting synthetic hurdles compared to the target compound’s likely optimized route .

Substituent Effects on Thiazole ()

Compound 851213-32-6 (2-(4-fluorophenyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide) shares the 5-methylfuran-thiazole core but replaces the nitrofuran carboxamide with a fluorophenyl acetamide.

  • Fluorine Effects : Fluorine’s electronegativity could enhance metabolic stability, a feature absent in the target compound .

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted)
Target Compound 335.3 5-Methylfuran, 5-nitrofuran 2.1
Compound 64 () 340.2 5-Nitrothiazole, 5-nitrofuran 1.8
Nitrothiophene Analog () 421.4 3-Methoxy-CF₃-phenyl, nitrothiophene 3.5
851213-32-6 () 342.4 4-Fluorophenyl, 5-methylfuran 2.9

Biological Activity

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound integrates structural features of thiazole and furan moieties, which are known for their diverse pharmacological properties.

Structural Overview

The chemical structure of this compound includes:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Furan Ring : Contributes to the compound's biological activity.
  • Nitrofuran Moiety : Associated with antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in microbial resistance. Nitrofurans, such as the nitrofuran component in this molecule, have been recognized for their ability to disrupt bacterial DNA synthesis and function, leading to cell death. The thiazole component adds to the compound's efficacy against a range of pathogens by enhancing binding affinity to target sites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The following table summarizes findings from recent studies:

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusGood
Candida albicansModerate
Mycobacterium tuberculosisPotential

Anticancer Activity

Initial studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, nitrofurans have shown promise in inhibiting tumor growth in various cancer cell lines. Future research is required to elucidate whether this compound possesses comparable effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of thiazole derivatives found that those containing furan moieties exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in increasing efficacy against resistant strains .
  • Anticancer Potential :
    • Another investigation focused on the anticancer potential of nitrofuran derivatives revealed that these compounds could induce apoptosis in cancer cells through DNA damage mechanisms. This suggests that this compound may also share similar mechanisms, warranting further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Use coupling reactions (e.g., carbodiimide-mediated amidation) to link the thiazole and nitrofuran moieties. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .
  • Catalytic optimization : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in carboxamide bond formation .
  • Yield optimization : Control temperature (60–80°C) and solvent polarity (DMF or DCM) to minimize side products .
    • Data Table :
Reaction StepCatalyst/SolventYield (%)Purity (%)
Thiazole intermediate synthesisDCM, RT7592
AmidationDMAP/DMF, 70°C6395

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to verify substitution patterns (e.g., furan C-H coupling at δ 6.2–7.5 ppm) .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 362.08) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
    • Data Table :
Strain/Cell LineMIC (µg/mL)IC50_{50} (µM)Selectivity Index
S. aureus8.2
HEK29345.35.5

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antimicrobial activity?

  • Methodology :

  • Redox cycling : The nitro group (-NO2_2) undergoes enzymatic reduction, generating reactive oxygen species (ROS) that disrupt microbial DNA .
  • Target binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare protocols (e.g., inoculum size, incubation time) to identify variability sources .
  • Structural analogs : Test derivatives (e.g., halogenated furans) to isolate substituent effects on activity .

Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?

  • Key Findings :

  • Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance potency (MIC reduced by 40%) .
  • Methoxy substitutions on thiazole reduce cytotoxicity (IC50_{50} increases from 45.3 µM to >100 µM) .
    • Data Table :
Substituent (Position)MIC (µg/mL)IC50_{50} (µM)
-CF3_3 (para)4.852.1
-OCH3_3 (meta)12.4>100

Q. How can computational modeling guide the design of derivatives?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .
  • ADMET profiling : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What challenges arise when translating in vitro activity to in vivo models?

  • Methodology :

  • Metabolic stability : Perform microsomal assays (e.g., rat liver microsomes) to assess oxidative degradation .
  • Toxicity profiling : Monitor hepatotoxicity markers (ALT/AST levels) in rodent models after oral dosing .

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